Ethyl 6-bromo-2-chloro-3-methylbenzoate
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Overview
Description
Ethyl 6-bromo-2-chloro-3-methylbenzoate: is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of 3-methylbenzoic acid, followed by esterification. The typical synthetic route involves:
Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 6-bromo-2-chloro-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-bromo-2-chloro-3-methylbenzyl alcohol.
Oxidation: 6-bromo-2-chloro-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 6-bromo-2-chloro-3-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .
Comparison with Similar Compounds
Ethyl 6-bromo-2-chloro-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 6-bromo-2-chlorobenzoate: Lacks the methyl group at the 3-position, resulting in different chemical reactivity and biological activity.
Ethyl 6-chloro-3-methylbenzoate: Lacks the bromine atom at the 6-position, leading to variations in its chemical and physical properties.
Ethyl 2-chloro-3-methylbenzoate: Lacks the bromine atom and has the chlorine atom at a different position, affecting its overall reactivity and applications.
This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 6-bromo-2-chloro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJNPUCNQROBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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